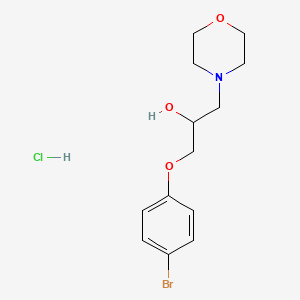

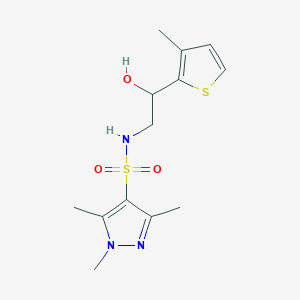

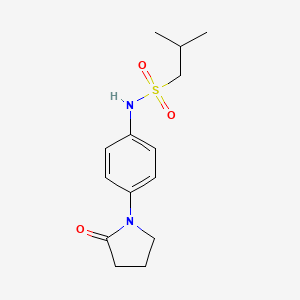

![molecular formula C10H13NO4 B2852917 2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid CAS No. 1822965-71-8](/img/structure/B2852917.png)

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a unique antidepressant drug that has been used to treat depression, anxiety disorders, and social phobia.

Aplicaciones Científicas De Investigación

1. Polymer Science and Materials Chemistry

Overview:

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid (BCOTA) is used as a building block in the synthesis of thermally stable poly(amide-imide)s (PAIs). These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for various applications.

Application Summary:

- Poly(amide-imide) Synthesis : BCOTA reacts with aromatic diamines to form PAIs via polycondensation. The resulting PAIs possess inherent viscosities between 0.49–0.95 dl/g . These polymers find use in high-temperature environments due to their exceptional thermal stability.

Experimental Procedures:

Results:

- Thermal Stability : Dynamic thermogravimetric analysis (TGA) of the PAIs shows 10% weight loss temperatures ranging from 410 to 435°C under nitrogen .

2. Zeolite Synthesis

Overview:

BCOTA derivatives have been used as organic structure-directing agents (OSDAs) in the synthesis of zeolites, specifically SSZ-16 (AFX type).

Application Summary:

- Ultrafast Zeolite Synthesis : N,N,N’,N’-tetraethylbicyclo[2.2.2]oct-7-ene-2,3:5,6-dipyrrolidinium (TEBOP), derived from BCOTA, acts as an OSDA. It significantly shortens the synthesis time of SSZ-16 zeolite from several days to 2 hours. The process involves a tubular reactor assisted by seed crystals .

Experimental Procedures:

Results:

- Rapid Synthesis : The ultrafast synthesis route using TEBOP yields SSZ-16 zeolite with enhanced activity .

These applications highlight the versatility of BCOTA and its derivatives in diverse scientific fields. Whether in polymer chemistry or zeolite synthesis, BCOTA contributes to cutting-edge research and innovative materials development. 🌟

Propiedades

IUPAC Name |

2-methoxycarbonyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-10(14)11-5-6-2-3-8(11)7(4-6)9(12)13/h2-3,6-8H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOHJBOMOPILLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC2CC(C1C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

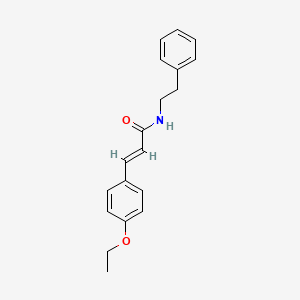

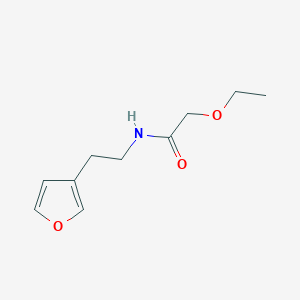

![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852836.png)

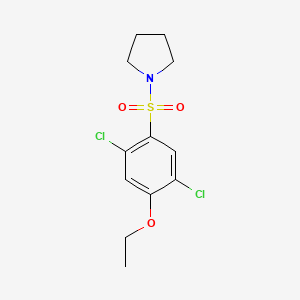

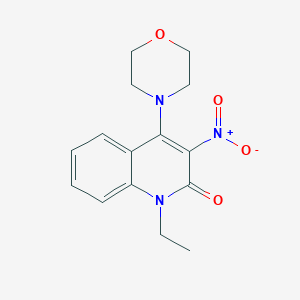

![N-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2852838.png)

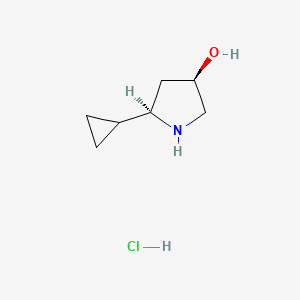

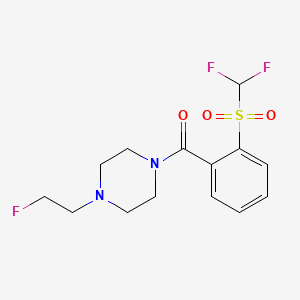

![Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2852840.png)

![5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2852846.png)

![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2852851.png)